molecular formula C10H6Cl2O4 B12044199 3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one CAS No. 106133-87-3

3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one

Cat. No.: B12044199
CAS No.: 106133-87-3
M. Wt: 261.05 g/mol
InChI Key: JAVPSCBACAWXIC-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one is a halogenated γ-butenolide derivative characterized by a furan-2(5H)-one core substituted with chlorine atoms at positions 3 and 4, and a 2-(furan-2-yl)-2-oxoethyl group at position 3. Furan-2(5H)-ones are a critical class of heterocyclic compounds with demonstrated biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties .

Properties

CAS No.

106133-87-3

Molecular Formula

C10H6Cl2O4

Molecular Weight

261.05 g/mol

IUPAC Name

3,4-dichloro-2-[2-(furan-2-yl)-2-oxoethyl]-2H-furan-5-one

InChI

InChI=1S/C10H6Cl2O4/c11-8-7(16-10(14)9(8)12)4-5(13)6-2-1-3-15-6/h1-3,7H,4H2

InChI Key

JAVPSCBACAWXIC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reduction and Halogenation of Mucobromic Acid Derivatives

Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is a common precursor for dihalogenated furanones. Chlorination is achieved via sodium borohydride reduction followed by hydrochloric acid treatment:

Mucobromic acidNaBH4,MeOH3,4-dibromo-5-hydroxy-2(5H)-furanoneHCl3,4-dichloro-5-hydroxy-2(5H)-furanone\text{Mucobromic acid} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{3,4-dibromo-5-hydroxy-2(5H)-furanone} \xrightarrow{\text{HCl}} \text{3,4-dichloro-5-hydroxy-2(5H)-furanone}

Yields for this step range from 65–75%. Subsequent dehydration or functionalization introduces reactivity at the 5-position for side-chain attachment.

Direct Halogenation of 2(5H)-Furanone

Unsubstituted 2(5H)-furanone undergoes electrophilic halogenation. Chlorine gas or SO2Cl2\text{SO}_2\text{Cl}_2 in CCl4\text{CCl}_4 at 0–5°C provides 3,4-dichloro-2(5H)-furanone in 58–62% yield. This method avoids multi-step reductions but requires careful control to prevent over-halogenation.

Introduction of the 2-(Furan-2-yl)-2-oxoethyl Side Chain

The side chain is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.

Aldol Condensation with Furan-2-carbaldehyde

A two-step condensation-oxidation sequence attaches the side chain:

  • Aldol Reaction : 3,4-Dichloro-5-hydroxy-2(5H)-furanone reacts with furan-2-carbaldehyde in the presence of NaOH\text{NaOH} (10 mol%) in THF at 25°C, forming a β-hydroxyketone intermediate (Yield: 70–78%).

  • Oxidation : The intermediate is oxidized using Jones reagent (CrO3\text{CrO}_3/H2SO4\text{H}_2\text{SO}_4) to yield the α,β-unsaturated ketone (Yield: 85–90%).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling enables direct attachment of preformed furyl-oxoethyl groups. For example:

3,4-Dichloro-5-iodo-2(5H)-furanone+2-(Furan-2-yl)-2-oxoethylboronic acidPd(PPh3)4,K2CO3Target Compound\text{3,4-Dichloro-5-iodo-2(5H)-furanone} + \text{2-(Furan-2-yl)-2-oxoethylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound}

Reaction in toluene/water (1:1) at 70°C for 12 hours achieves 68–72% yield.

Alternative Routes via Functionalized Intermediates

Epoxide Ring-Opening Strategy

3,4-Dichloro-5,6-epoxy-2(5H)-furanone reacts with furfuryl alcohol under acidic conditions to form the oxoethyl side chain. The epoxide intermediate is prepared using mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) (Yield: 55–60%).

Grignard Addition to Keto-Furanones

3,4-Dichloro-5-oxo-2(5H)-furanone undergoes Grignard addition with furan-2-ylmagnesium bromide, followed by oxidation:

5-Oxo intermediateFuran-2-ylMgBrSecondary alcoholMnO2Target Compound\text{5-Oxo intermediate} \xrightarrow{\text{Furan-2-ylMgBr}} \text{Secondary alcohol} \xrightarrow{\text{MnO}_2} \text{Target Compound}

Yields for this route are moderate (50–55%) due to competing side reactions.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, NMP) improve coupling reaction yields but may promote decomposition at temperatures >80°C.

  • Low-temperature halogenation (0–5°C) minimizes dihalogenation byproducts.

Regioselectivity in Side-Chain Attachment

The 5-position of the furanone core exhibits higher electrophilicity, favoring nucleophilic attack. Steric hindrance from chlorine atoms at C3 and C4 directs substituents to C5.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Aldol CondensationAldol reaction, Oxidation60–65Mild conditions, scalableMulti-step, oxidation sensitivity
Suzuki CouplingPd-catalyzed cross-coupling68–72High regioselectivity, single stepRequires boronic acid derivatives
Grignard AdditionGrignard reaction, Oxidation50–55Utilizes readily available reagentsLow yield, side reactions

Chemical Reactions Analysis

Nucleophilic Substitution at C3/C4 Positions

The dichlorinated furanone core undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of adjacent carbonyl groups. Key findings include:

  • Thiol Substitution : Reacts with 2-mercaptoethanol in acetone containing triethylamine to form 3,4-disubstituted products (e.g., sulfur-containing derivatives) .

  • Selectivity : Substitution occurs preferentially at the C4 position due to steric and electronic factors .

ReagentConditionsProductYieldSource
2-MercaptoethanolAcetone, Et₃N, 25°CC4-thioether furanone derivative68–72%
Sodium methoxideMethanol, refluxC4-methoxy furanone derivative55%

Condensation Reactions

The ketone group in the oxoethyl side chain participates in condensation reactions:

  • Knoevenagel Reaction : Reacts with malononitrile in ethanol under basic conditions to form α,β-unsaturated nitriles .

  • Schiff Base Formation : Condenses with primary amines (e.g., aniline) to generate imine derivatives .

Cross-Coupling Reactions

The dichloro substituents enable palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using PdCl₂(PPh₃)₂ as a catalyst in THF/Ag₂O to yield 4-aryl-furanone derivatives .

Arylboronic AcidCatalyst SystemProductYieldSource
4-MethoxyphenylPdCl₂/AsPh₃, Ag₂O4-(4-Methoxyphenyl)furanone65%
3,5-DifluorophenylPdCl₂/PPh₃, K₂CO₃4-(3,5-Difluorophenyl)furanone58%

Ring-Opening Reactions

Under basic or reductive conditions, the furanone ring undergoes cleavage:

  • Hydrolysis : Treatment with aqueous NaOH opens the lactone ring to form a dicarboxylic acid intermediate, which recyclizes upon acidification .

  • Reduction : Sodium borohydride reduces the ketone group in the side chain, yielding a secondary alcohol without affecting the dichloro-furanone core .

Photochemical Reactivity

The furanone moiety exhibits sensitivity to UV light:

  • Photooxidation : Irradiation in the presence of Rose Bengal generates hydroxylated derivatives via singlet oxygen-mediated pathways .

Electrophilic Aromatic Substitution

The furan-2-yl group in the side chain undergoes electrophilic substitution:

  • Nitration : Reacts with HNO₃/H₂SO₄ to form 5-nitro-furan-2-yl derivatives .

  • Halogenation : Bromination with Br₂/FeCl₃ yields 5-bromo-furan-2-yl analogs .

Complexation and Coordination Chemistry

The oxoethyl side chain acts as a ligand for metal ions:

  • Copper Complexes : Forms stable complexes with Cu(II) in ethanol, characterized by shifts in UV-Vis spectra (λmax = 420 nm) .

Key Stability Considerations

  • Thermal Degradation : Decomposes above 200°C, releasing CO and chlorinated fragments .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

This compound’s multifunctional design enables diverse reactivity, making it valuable in synthesizing heterocyclic pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one exhibits promising anticancer activity. It has been found to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that the compound can disrupt signaling pathways critical for tumor growth by inhibiting protein kinases such as AKT and ERK1/2 .

Mechanism of Action
The compound's mechanism involves binding to the active sites of target enzymes, leading to a decrease in their activity. This interaction can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Agricultural Science

Pesticidal Activity
this compound has been evaluated for its pesticidal properties. It shows efficacy against various pests due to its ability to disrupt biological processes in insects. Field studies indicated that formulations containing this compound significantly reduced pest populations compared to untreated controls .

Herbicidal Potential
In addition to its insecticidal properties, the compound has demonstrated potential as a herbicide. Laboratory assays revealed that it inhibits the growth of certain weed species by interfering with their metabolic pathways .

Material Science

Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has shown improvements in mechanical properties and durability under environmental stressors .

Case Studies

  • Anticancer Activity Study
    A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with detailed mechanistic studies revealing its action on apoptotic pathways .
  • Pesticide Efficacy Trial
    In a trial conducted on tomato plants infested with aphids, the application of this compound resulted in an 80% reduction in pest populations within two weeks. The study concluded that it could serve as an effective component of integrated pest management strategies .
  • Polymer Performance Enhancement
    Research published in Polymer Science demonstrated that adding this compound to polyethylene films improved their resistance to UV degradation by over 50%, extending their usable life significantly under outdoor conditions .

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-[2-(2-furyl)-2-oxoethyl]-2(5H)-furanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of furan-2(5H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features
3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one 3,4-dichloro; 5-(2-(furan-2-yl)-2-oxoethyl) Enhanced electrophilicity due to chlorine atoms; potential for π-π interactions via the furyl group.
Furan-2(5H)-one [FL-no: 10.066] Unsubstituted parent compound Genotoxic in vivo (EFSA); used as a flavoring agent but restricted due to safety concerns .
5-(4-Bromophenyl)-3,4-dichlorofuran-2(5H)-one (CAS: 89403-65-6) 3,4-dichloro; 5-(4-bromophenyl) Bromine enhances lipophilicity; potential halogen bonding interactions. No reported genotoxicity .
Glycoconjugates of 3,4-dichlorofuran-2(5H)-one () Sugar moieties (e.g., acetylated fucose) Improved solubility and bioavailability; potential for targeted biological activity via glycosylation .
3,4-Dimethyl-5-pentylidenefuran-2(5H)-one 3,4-dimethyl; 5-pentylidene Alkyl substituents reduce electrophilicity; lower genotoxicity risk compared to halogenated analogs .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Solubility
This compound C₁₀H₇Cl₂O₄ 277.07 2.1 Low (DCM)
Furan-2(5H)-one C₄H₄O₂ 84.07 0.5 High (H₂O)
5-(4-Bromophenyl)-3,4-dichlorofuran-2(5H)-one C₁₀H₅BrCl₂O₂ 332.91 3.4 Moderate (THF)

*Predicted using QSPR models.

Table 2: Toxicity and Regulatory Status

Compound Genotoxicity In Vivo EFSA Evaluation Status Regulatory Action
Furan-2(5H)-one [FL-no: 10.066] Positive (clastogenic) Removed from Union List (2023) Restricted
Glycoaldehyde dimer Equivocal (ROS-mediated) Requires further testing Under review
This compound Not reported No evaluation available Research use only

Biological Activity

3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one is a synthetic compound with notable biological activities. The compound belongs to the furan class of heterocycles, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

  • Molecular Formula : C10_{10}H6_6Cl2_2O4_4
  • Molecular Weight : 261.06 g/mol
  • CAS Number : 106133-87-3

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of furan derivatives. The compound has shown significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli64 µg/mL
Other Furan DerivativesStaphylococcus aureusVaries

Research indicates that derivatives of furan exhibit broad-spectrum antibacterial activity, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Staphylococcus aureus . The structural modifications in these compounds are crucial for enhancing their antibacterial efficacy.

Antifungal Activity

The compound also demonstrates antifungal properties. In a comparative study of various furan derivatives, certain compounds exhibited substantial antifungal activity against Candida albicans and Aspergillus niger. The effectiveness was attributed to the presence of the furan ring and specific substituents that enhance membrane permeability in fungal cells .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

StudyCell LineIC50_{50} (µM)
Study AMCF-7 (Breast Cancer)12.5
Study BHT29 (Colon Cancer)8.0

In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of furan derivatives found that modifications at the 3 and 4 positions significantly enhanced antibacterial activity against E. coli. The study concluded that structural diversity is key to improving efficacy .
  • Anticancer Mechanism : Research on the anticancer properties of related furan compounds revealed that they could effectively induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halolactonization of substituted allenoic acids, as demonstrated in analogous furanone syntheses. Key variables include solvent choice (e.g., ethyl acetate), temperature (room temperature for salt formation), and stoichiometric control of reagents like iodine or chlorine sources. Recrystallization in ethyl acetate/methanol (15:1) improves purity . For asymmetric variants, tandem Michael addition-elimination reactions with chiral bases (e.g., L-cinchonidine) can induce enantiomeric control .

Q. How is X-ray crystallography utilized to determine the stereochemistry and conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL refines structural parameters, including bond lengths, angles, and ring conformations. For example, planar furanone units (r.m.s. deviation <0.02 Å) and chair conformations in cyclohexane substituents are identifiable. Hydrogen-bonding networks (O—H⋯O, N—H⋯O) stabilize the crystal lattice and validate molecular geometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals furan proton signals at δ 6.5–7.5 ppm and carbonyl resonances (C=O) near δ 170–180 ppm. Chlorine substituents deshield adjacent protons.
  • IR : Strong C=O stretches (~1750 cm1^{-1}) and C-Cl vibrations (~600 cm1^{-1}) are key.
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+^+) and isotopic patterns from chlorine atoms .

Advanced Research Questions

Q. What experimental design challenges arise in achieving enantiomeric purity, and how can asymmetric catalysis address them?

  • Methodological Answer : Racemization during lactonization or elimination steps is a common issue. Asymmetric induction using chiral auxiliaries (e.g., L-menthyloxy groups) or organocatalysts can improve enantioselectivity. For example, (5S)-configured precursors synthesized via Michael addition with L-valine and KOH yield >90% enantiomeric excess (e.e.) . Polarimetric analysis and chiral HPLC (e.g., CHIRALPAK® columns) validate purity.

Q. How do the dichloro and furyl-oxoethyl substituents influence reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms activate the furanone ring toward nucleophilic attack at the α,β-unsaturated carbonyl position. The furyl-oxoethyl group introduces steric hindrance, directing regioselectivity. Computational studies (DFT) predict electrophilic susceptibility at C-3/C-4, validated by experimental halogenation or alkylation outcomes .

Q. What computational strategies predict the bioactivity of this compound, and how can molecular docking validate these predictions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, PyRx) screens binding affinities to target proteins (e.g., kinases, enzymes). Ligand preparation involves optimizing 3D conformers and protonation states. Re-docking known ligands (e.g., Gliteritinib) validates protocol accuracy. For furanones, docking scores correlate with experimental IC50_{50} values in enzyme inhibition assays .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer : Discrepancies in bond lengths or conformations may arise from dynamic effects (e.g., solution vs. solid-state). Variable-temperature NMR detects conformational flexibility. Overlay of DFT-optimized structures with crystallographic data identifies outliers. For example, planar furanone rings in X-ray may appear puckered in solution due to solvent interactions .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodological Answer : The compound is prone to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., acetonitrile) at -20°C in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) assess decomposition via HPLC. Antioxidants (e.g., BHT) may be added to prevent oxidation of the furan ring .

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